molecular formula C16H20N2O B7475346 N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No. B7475346
M. Wt: 256.34 g/mol
InChI Key: BQCRMFOWHAVNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of pyridinecarboxamides. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, a major inhibitory neurotransmitter in the central nervous system. The inhibition of GABA-AT by CPP-115 leads to an increase in the levels of GABA, which in turn enhances the inhibitory tone in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. The inhibition of GABA-AT by N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide leads to an increase in the levels of GABA, which in turn enhances the inhibitory tone in the brain. This increased inhibitory tone is believed to underlie the therapeutic effects of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in various neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide are primarily related to its ability to increase the levels of GABA in the brain. GABA is a major inhibitory neurotransmitter in the central nervous system, and its increased levels lead to an enhancement of inhibitory tone and a reduction in neuronal excitability. This reduction in excitability is believed to underlie the anticonvulsant, anxiolytic, and antidepressant effects of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide.

Advantages and Limitations for Lab Experiments

The advantages of using N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments include its high potency and selectivity for GABA-AT, its ability to increase the levels of GABA in the brain, and its well-characterized mechanism of action. However, there are also some limitations associated with the use of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments. For example, the compound has a relatively short half-life, which requires frequent dosing to maintain its effects. In addition, the compound is not orally bioavailable, which limits its use in certain experimental paradigms.

Future Directions

There are several future directions for the study of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide. One area of interest is the potential therapeutic applications of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in other neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and post-traumatic stress disorder. Another area of interest is the development of more potent and selective inhibitors of GABA-AT that can overcome the limitations associated with N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide. Finally, the use of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in combination with other drugs or therapies may also be explored as a way to enhance its therapeutic efficacy.

Synthesis Methods

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can be synthesized using a multi-step process involving the reaction of 4-phenyl-3,6-dihydropyridin-1(2H)-one with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a carboxylic acid derivative to obtain the final product, N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide.

Scientific Research Applications

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression. In preclinical studies, N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to increase the levels of GABA in the brain, which leads to an enhancement of inhibitory tone and a reduction in seizure activity. N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to reduce cocaine self-administration and relapse in animal models of addiction. In addition, N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in preclinical models.

properties

IUPAC Name

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(17-12-13-6-7-13)18-10-8-15(9-11-18)14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRMFOWHAVNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

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